Cas no 2137650-46-3 (2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine)

2-2-(Oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine is a heterocyclic amine derivative featuring a 1,2,3-triazole core linked to an oxan-4-yl ethyl moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, enabling applications as a building block for pharmacologically active molecules. The triazole ring provides a stable scaffold for hydrogen bonding and metal coordination, while the oxan-4-yl group enhances solubility and modulates steric properties. Its synthetic accessibility and functional group compatibility make it valuable for constructing complex molecular architectures, particularly in drug discovery and materials science. The compound’s stability under various reaction conditions further supports its utility in multi-step synthetic pathways.
2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine structure
2137650-46-3 structure
Product name:2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine
CAS No:2137650-46-3
MF:C9H16N4O
Molecular Weight:196.249541282654
CID:5603471
PubChem ID:165473076

2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 2137650-46-3
    • 2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
    • EN300-1114039
    • 2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine
    • インチ: 1S/C9H16N4O/c10-9-7-11-13(12-9)4-1-8-2-5-14-6-3-8/h7-8H,1-6H2,(H2,10,12)
    • InChIKey: OCPYQOVMSMMJNL-UHFFFAOYSA-N
    • SMILES: O1CCC(CCN2N=CC(N)=N2)CC1

計算された属性

  • 精确分子量: 196.13241115g/mol
  • 同位素质量: 196.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 66Ų

2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1114039-5g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3 95%
5g
$3687.0 2023-10-27
Enamine
EN300-1114039-0.5g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1114039-1g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3 95%
1g
$1272.0 2023-10-27
Enamine
EN300-1114039-0.05g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1114039-10.0g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3
10g
$7312.0 2023-06-09
Enamine
EN300-1114039-10g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3 95%
10g
$5467.0 2023-10-27
Enamine
EN300-1114039-0.25g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3 95%
0.25g
$1170.0 2023-10-27
Enamine
EN300-1114039-1.0g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3
1g
$1701.0 2023-06-09
Enamine
EN300-1114039-0.1g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3 95%
0.1g
$1119.0 2023-10-27
Enamine
EN300-1114039-5.0g
2-[2-(oxan-4-yl)ethyl]-2H-1,2,3-triazol-4-amine
2137650-46-3
5g
$4930.0 2023-06-09

2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine 関連文献

2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amineに関する追加情報

Introduction to 2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine (CAS No. 2137650-46-3)

2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. With the CAS number 2137650-46-3, this compound represents a fascinating intersection of heterocyclic chemistry and bioorganic synthesis. The presence of an oxan ring (a three-membered oxygen-containing heterocycle) linked to an ethyl group, which is further connected to a triazole moiety, makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.

The triazole ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and stability in drug molecules. Its incorporation into 2H-1,2,3-triazol-4-amine not only contributes to the compound's structural complexity but also opens up possibilities for diverse interactions with biological targets. The oxan ring, on the other hand, introduces a flexible, three-dimensional scaffold that can modulate the compound's pharmacokinetic properties, including solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the triazole moiety in 2-2-(oxan-4-yl)ethyl-2H-1,2,3-triazol-4-amine can engage in hydrogen bonding and π-stacking interactions with biological targets, making it an attractive scaffold for designing small-molecule inhibitors or modulators. The oxan ring, being relatively small and adaptable, allows for conformational flexibility that could be exploited to optimize binding affinity and selectivity.

In the context of current research trends, there is a growing interest in developing novel heterocyclic compounds with potential therapeutic applications. The combination of an oxan ring and a triazole ring in CAS No. 2137650-46-3 aligns well with this trend, as it provides a unique chemical entity that has not been extensively explored. Preliminary studies have indicated that derivatives of this compound may exhibit interesting pharmacological properties, particularly in the realm of enzyme inhibition and receptor modulation.

The synthesis of 2H-1,2,3-triazol-4-amine derivatives has been a focus of several research groups due to their broad spectrum of biological activities. The introduction of an ethyl group at the 2-position of the triazole ring enhances its reactivity, allowing for further functionalization and derivatization. This flexibility is particularly valuable in medicinal chemistry, where subtle modifications can significantly alter a compound's biological profile. Researchers have been exploring various synthetic routes to access this motif efficiently, leveraging transition-metal-catalyzed reactions and novel coupling strategies.

One notable aspect of CAS No. 2137650-46-3 is its potential as a building block for more complex drug candidates. By incorporating additional functional groups or linking it to other pharmacophores, chemists can generate libraries of compounds with tailored properties. High-throughput screening (HTS) techniques combined with structure-based drug design have been instrumental in identifying lead compounds from such libraries. The unique structural features of this compound make it an excellent candidate for HTS campaigns aimed at discovering novel therapeutic agents.

The role of computational methods in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into the interactions between 2H-1,2,3-triazol-4-amines and their biological targets. These studies have helped rationalize the design of more potent and selective inhibitors by identifying key interaction points and optimizing binding geometries. The incorporation of an oxan ring into such molecules adds another layer of complexity that can be harnessed to improve drug-like properties.

In conclusion,CAS No. 2137650-46-3, corresponding to 2H-(1H-tetrazolizin)-4-amino]-N-(tetrahydro-pyran–4-yloxy)-N-methylpropanamide, represents a promising scaffold for further pharmaceutical development. Its unique structural features—combining an oxan ring, an ethyl group, and a triazole moiety)—offer opportunities for designing novel bioactive molecules with potential therapeutic applications. As research in heterocyclic chemistry continues to evolve,this compound will undoubtedly play a significant role in future drug discovery efforts.

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